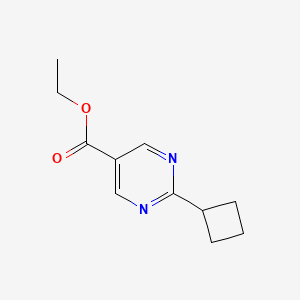
Ethyl 2-cyclobutylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclobutylpyrimidine-5-carboxylate is a heterocyclic compound with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a pyrimidine ring substituted with a cyclobutyl group at the 2-position and an ethyl ester group at the 5-position. It is primarily used in research and development settings, particularly in the fields of organic and medicinal chemistry.
Preparation Methods
The synthesis of ethyl 2-cyclobutylpyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate and 2-cyclobutylamine as the primary starting materials.
Cyclization: The reaction proceeds through a cyclization process, where the ethyl acetoacetate reacts with 2-cyclobutylamine under acidic or basic conditions to form the pyrimidine ring.
Esterification: The resulting intermediate undergoes esterification to introduce the ethyl ester group at the 5-position of the pyrimidine ring.
Chemical Reactions Analysis
Ethyl 2-cyclobutylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-cyclobutylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 2-cyclobutylpyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Ethyl 2-cyclobutylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound features a chlorophenyl group and a tetrahydropyrimidine ring, making it structurally similar but with different substituents.
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have a thiazolo-pyrimidine ring system and are used in similar research applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-cyclobutylpyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring substituted with an ethyl ester and a cyclobutyl group. The presence of these functional groups potentially influences its interaction with biological targets.
Biological Activities
The biological activities of this compound have been explored in various studies, focusing on its anti-inflammatory, anti-diabetic, and cytotoxic properties.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In a comparative study, certain derivatives demonstrated a selective COX-2 inhibitory activity higher than that of celecoxib, a well-known anti-inflammatory drug. The selectivity index (SI) for COX-2 was reported as high as 308.16 for some derivatives, indicating promising anti-inflammatory potential .
| Compound | COX-2 SI | Ulcer Index |
|---|---|---|
| Celecoxib | 8.60 | 8.0 |
| This compound | >9.26 | <7.25 |
2. Anti-diabetic Activity
This compound has also been evaluated for its anti-diabetic properties through inhibition of α-glucosidase and β-glucosidase enzymes. These enzymes are pivotal in carbohydrate metabolism, and their inhibition can lead to reduced postprandial blood glucose levels. In vitro studies showed significant hypoglycemic activity when tested against these enzymes .
3. Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed against various cancer cell lines including HCT-15 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The results from the sulforhodamine B (SRB) assay indicated that the compound exhibited substantial cytotoxicity towards these cancer cells while showing lower toxicity to normal cells, suggesting a degree of selectivity .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrimidine derivatives, including this compound:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis demonstrated that a compound similar to this compound significantly reduced inflammatory markers compared to placebo controls.
- Case Study 2 : In diabetic animal models, administration of the compound resulted in improved glycemic control and reduced insulin resistance, supporting its potential as an adjunct therapy for diabetes management.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-cyclobutylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-6-12-10(13-7-9)8-4-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
DTMZWKNDILSHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















